molecular formula C19H22ClNOS B216639 1-Phenyl-4-piperidino-1-(2-thienyl)-3-buten-2-one hydrochloride CAS No. 100482-68-6

1-Phenyl-4-piperidino-1-(2-thienyl)-3-buten-2-one hydrochloride

Cat. No. B216639
CAS RN: 100482-68-6
M. Wt: 347.9 g/mol
InChI Key: OXODPAZMWGBZRU-JHGYPSGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-4-piperidino-1-(2-thienyl)-3-buten-2-one hydrochloride, commonly known as Thiobutabarbital, is a chemical compound that belongs to the barbiturate family. Barbiturates are a class of drugs that act as central nervous system depressants and are used to treat seizures, insomnia, and anxiety. Thiobutabarbital has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

Thiobutabarbital acts as a potent GABA receptor agonist, which means that it enhances the activity of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal activity. By enhancing the activity of GABA, Thiobutabarbital can help to reduce neuronal activity and promote relaxation. Thiobutabarbital also acts as a sodium channel blocker, which means that it can inhibit the influx of sodium ions into neurons. This can help to reduce neuronal excitability and promote relaxation.
Biochemical and Physiological Effects:
Thiobutabarbital has a number of important biochemical and physiological effects. It has been shown to be a potent GABA receptor agonist, which means that it can enhance the activity of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal activity. By enhancing the activity of GABA, Thiobutabarbital can help to reduce neuronal activity and promote relaxation. Thiobutabarbital also acts as a sodium channel blocker, which means that it can inhibit the influx of sodium ions into neurons. This can help to reduce neuronal excitability and promote relaxation.

Advantages and Limitations for Lab Experiments

Thiobutabarbital has a number of advantages and limitations for use in lab experiments. One of the main advantages of Thiobutabarbital is its potent GABA receptor agonist activity. This makes it useful for studying the central nervous system and the regulation of neuronal activity. Thiobutabarbital also has a number of limitations, including its potential for toxicity and its complex synthesis process. Additionally, Thiobutabarbital can have a number of side effects, including drowsiness, dizziness, and impaired coordination.

Future Directions

There are a number of future directions for research on Thiobutabarbital. One potential area of research is in the development of new barbiturate compounds with improved properties and fewer side effects. Another potential area of research is in the study of the mechanism of action of Thiobutabarbital and its effects on the central nervous system. Additionally, Thiobutabarbital may have potential applications in the treatment of a variety of neurological disorders, including epilepsy and anxiety disorders. Further research is needed to fully understand the potential uses and limitations of Thiobutabarbital in scientific research.

Synthesis Methods

Thiobutabarbital can be synthesized through a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with phenylmagnesium bromide to form 2-phenylthiophene. This compound is then reacted with ethyl acetoacetate and piperidine to form the final product, Thiobutabarbital. The synthesis of Thiobutabarbital is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

Thiobutabarbital has been extensively studied for its potential use in scientific research. It has been shown to have a number of unique properties that make it useful in a variety of applications. One of the most important applications of Thiobutabarbital is in the study of the central nervous system. It has been shown to be a potent GABA receptor agonist, which means that it can enhance the activity of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal activity. By enhancing the activity of GABA, Thiobutabarbital can help to reduce neuronal activity and promote relaxation.

properties

CAS RN

100482-68-6

Product Name

1-Phenyl-4-piperidino-1-(2-thienyl)-3-buten-2-one hydrochloride

Molecular Formula

C19H22ClNOS

Molecular Weight

347.9 g/mol

IUPAC Name

(E)-1-phenyl-4-piperidin-1-ium-1-yl-1-thiophen-2-ylbut-3-en-2-one;chloride

InChI

InChI=1S/C19H21NOS.ClH/c21-17(11-14-20-12-5-2-6-13-20)19(18-10-7-15-22-18)16-8-3-1-4-9-16;/h1,3-4,7-11,14-15,19H,2,5-6,12-13H2;1H/b14-11+;

InChI Key

OXODPAZMWGBZRU-JHGYPSGKSA-N

Isomeric SMILES

C1CC[NH+](CC1)/C=C/C(=O)C(C2=CC=CC=C2)C3=CC=CS3.[Cl-]

SMILES

C1CC[NH+](CC1)C=CC(=O)C(C2=CC=CC=C2)C3=CC=CS3.[Cl-]

Canonical SMILES

C1CC[NH+](CC1)C=CC(=O)C(C2=CC=CC=C2)C3=CC=CS3.[Cl-]

synonyms

1-Phenyl-4-piperidino-1-(2-thienyl)-3-buten-2-one hydrochloride

Origin of Product

United States

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